Irreversible L-Type Block vs. Reversible DHP Block
Calcicludine induces a rapid, irreversible decrease in L-type (α1C) calcium channel peak current amplitude without altering current kinetics or voltage dependence. In contrast, the dihydropyridine (DHP) antagonist nifedipine produces reversible, use-dependent block. Calcicludine block reaches a maximum inhibition of only 58% even at saturating concentrations, indicating partial pore block or gating modulation, a property not observed with DHP antagonists which can achieve complete inhibition [1].
| Evidence Dimension | Maximum inhibition of L-type calcium current at saturating concentration |
|---|---|
| Target Compound Data | 58% (incomplete block) |
| Comparator Or Baseline | Nifedipine (DHP antagonist) — complete block achievable |
| Quantified Difference | Calcicludine block is incomplete; nifedipine block can be complete |
| Conditions | Patch-clamp electrophysiology on transiently expressed α1C (L-type) calcium channels |
Why This Matters
The irreversible yet incomplete nature of calcicludine block enables unique experimental designs where a fixed proportion of L-type current is permanently eliminated, allowing study of channel reserve or compensatory mechanisms without the confounding factor of drug washout.
- [1] Stotz SC, Spaetgens RL, Zamponi GW. Block of voltage-dependent calcium channel by the green mamba toxin calcicludine. *J Membr Biol*. 2000;174(2):157-165. View Source
